
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- is a chiral compound with significant importance in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and three methyl groups. The specific stereochemistry of this compound, denoted by (1R,3S), indicates the spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- involves several synthetic steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound . Another method involves the use of N-acyl hydroxylamine compounds as chiral sources, which undergo asymmetric cycloaddition with cyclopentadiene to construct the chiral centers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry. The raw materials used are readily available, and the process is designed to be cost-effective and scalable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3R)-
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1S,3S)-
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1S,3R)-
Uniqueness
The (1R,3S) stereochemistry of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl- distinguishes it from its stereoisomers. This specific arrangement of atoms imparts unique chemical and biological properties, making it particularly valuable in research and industrial applications. Its ability to interact selectively with molecular targets sets it apart from other similar compounds .
Propiedades
Número CAS |
156767-18-9 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
[(1R,3S)-3-(aminomethyl)-1,2,2-trimethylcyclopentyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,12H,4-7,11H2,1-3H3/t8-,10+/m1/s1 |
Clave InChI |
PUCMHUJJNLSQNC-SCZZXKLOSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H](C1(C)C)CN)CO |
SMILES canónico |
CC1(C(CCC1(C)CO)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
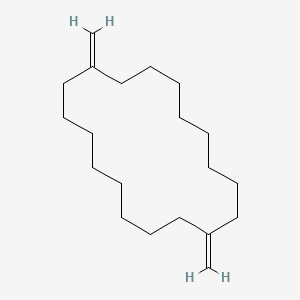
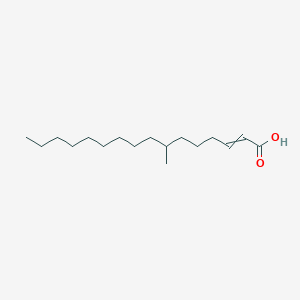
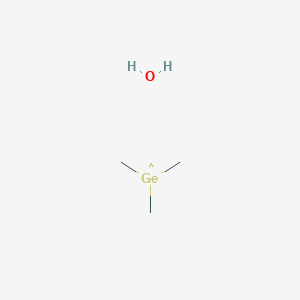
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)

![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
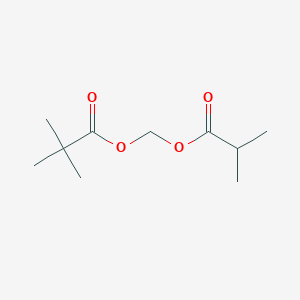
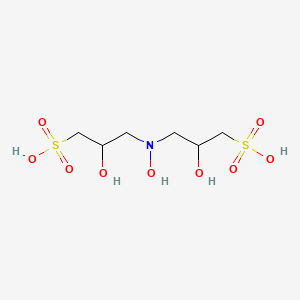
dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
